molecular formula C15H25BF3NO2 B1443569 (E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine CAS No. 865652-21-7

(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine

Cat. No.: B1443569
CAS No.: 865652-21-7
M. Wt: 319.17 g/mol
InChI Key: OSHWMNZNCOZQEZ-VMPITWQZSA-N
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Description

(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine is a useful research compound. Its molecular formula is C15H25BF3NO2 and its molecular weight is 319.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine is a complex organic molecule that incorporates a piperidine moiety and a boron-based functional group. This structure suggests potential biological activities, particularly in medicinal chemistry. The biological activity of this compound is of interest due to its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for the compound is C15H22BF3NC_{15}H_{22}BF_3N, with a molecular weight of approximately 303.15 g/mol. The presence of the trifluoromethyl group and the boron-containing dioxaborolane unit may confer unique properties that enhance biological interactions.

PropertyValue
Molecular FormulaC15H22BF3N
Molecular Weight303.15 g/mol
Boiling PointNot specified
SolubilityNot specified

Biological Activity Overview

Research into similar compounds has demonstrated a range of biological activities including antibacterial, antifungal, and enzyme inhibition properties. The piperidine ring is known for its pharmacological significance, often associated with various therapeutic effects.

Antibacterial Activity

Studies on related piperidine derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, compounds with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis . While specific data on the target compound is limited, the structural similarities suggest it may also possess antibacterial properties.

Enzyme Inhibition

The piperidine moiety is frequently linked to enzyme inhibition capabilities. Compounds containing this structure have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, some piperidine derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM . Given the structural characteristics of the target compound, it may exhibit similar enzyme inhibitory effects.

Case Studies

  • Synthesis and Evaluation of Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their biological activities. The results indicated that certain derivatives had strong inhibitory effects on urease and AChE, suggesting potential for therapeutic applications in treating conditions like hypertension and Alzheimer's disease .
  • Antibacterial Screening : Another research focused on synthesizing compounds with piperidine cores showed that some derivatives had significant antibacterial activity against common pathogens. The findings highlighted the importance of structural modifications in enhancing bioactivity .

Properties

IUPAC Name

1-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BF3NO2/c1-13(2)14(3,4)22-16(21-13)8-5-9-20-10-6-12(7-11-20)15(17,18)19/h5,8,12H,6-7,9-11H2,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWMNZNCOZQEZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744311
Record name 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865652-21-7
Record name 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine
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(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine
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(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine
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(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine
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(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine

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